2-hydroxy-5-nitrophenylboronic acid
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Overview
Description
2-hydroxy-5-nitrophenylboronic acid is an organic compound that belongs to the class of boronic acids It is characterized by the presence of a boronic acid group attached to a phenyl ring, which also contains hydroxyl and nitro substituents
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-hydroxy-5-nitrophenylboronic acid typically involves the reaction of 2-bromo-5-nitrophenol with a boron-containing reagent such as bis(pinacolato)diboron in the presence of a palladium catalyst. The reaction is carried out under mild conditions, often using a base like potassium acetate to facilitate the formation of the boronic acid group .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions: 2-hydroxy-5-nitrophenylboronic acid undergoes various types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form quinones.
Reduction: The nitro group can be reduced to an amino group.
Substitution: The boronic acid group can participate in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents like hydrogen gas with a palladium catalyst or sodium borohydride.
Substitution: Palladium catalysts and bases like potassium carbonate are commonly used in Suzuki-Miyaura reactions.
Major Products:
Oxidation: Quinones.
Reduction: Aminophenylboronic acids.
Substitution: Biaryl compounds.
Scientific Research Applications
2-hydroxy-5-nitrophenylboronic acid has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 2-hydroxy-5-nitrophenylboronic acid involves its ability to form reversible covalent bonds with diols and other nucleophilic groups. This property makes it useful in molecular recognition and sensing applications. The boronic acid group interacts with target molecules, facilitating their detection or modification .
Comparison with Similar Compounds
4-Nitrophenylboronic acid: Similar structure but with the nitro group in the para position.
3-Methoxycarbonyl-5-nitrophenyl boronic acid: Contains a methoxycarbonyl group instead of a hydroxyl group.
Uniqueness: 2-hydroxy-5-nitrophenylboronic acid is unique due to the presence of both hydroxyl and nitro groups on the phenyl ring, which provides distinct reactivity and functionalization options compared to other boronic acids .
Properties
IUPAC Name |
(2-hydroxy-5-nitrophenyl)boronic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6BNO5/c9-6-2-1-4(8(12)13)3-5(6)7(10)11/h1-3,9-11H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BUXUQBAJSSIJRF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=C(C=CC(=C1)[N+](=O)[O-])O)(O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6BNO5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
182.93 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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